Cas no 2228502-35-8 (tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate)

Tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate is a specialized carbamate derivative featuring a sulfamoyloxy functional group, which enhances its reactivity in organic synthesis. The tert-butyl carbamate moiety provides stability and selective deprotection capabilities, making it valuable in peptide and medicinal chemistry. The cyclohexyl backbone contributes to steric control, while the sulfamoyloxy group offers potential for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the synthesis of protected intermediates, enabling controlled modifications in complex molecular frameworks. Its structural features make it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials research.
tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate structure
2228502-35-8 structure
Product Name:tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate
CAS No:2228502-35-8
MF:C12H24N2O5S
MW:308.394362449646
CID:6069906
PubChem ID:165620857
Update Time:2025-05-24

tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate
    • EN300-1885439
    • tert-butyl N-{1-[(sulfamoyloxy)methyl]cyclohexyl}carbamate
    • 2228502-35-8
    • Inchi: 1S/C12H24N2O5S/c1-11(2,3)19-10(15)14-12(7-5-4-6-8-12)9-18-20(13,16)17/h4-9H2,1-3H3,(H,14,15)(H2,13,16,17)
    • InChI Key: LBUXSNRVHTVEJC-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OCC1(CCCCC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 308.14059304g/mol
  • Monoisotopic Mass: 308.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 116Ų

tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{1-(sulfamoyloxy)methylcyclohexyl}carbamate

Tert-Butyl N-{1-(Sulfamoyloxy)methylcyclohexyl}Carbamate: A Comprehensive Overview

The compoundTert-Butyl N-{1-(Sulfamoyloxy)methylcyclohexyl}Carbamate strong>, identified by the CAS numberCAS No 2228502-35-8 strong>, is a significant molecule in various chemical and pharmaceutical applications. This compound is notable for its unique structural features, which combine aTert-Butyl strong"group with aSulfamoyl strong"group attached to aCyclohexane strong>ringsystem. Its versatile structure has made it a subject of interest in both academic and industrial research.

The synthesis ofTert-Butyl N-{1-(Sulfamoyloxy)methylcyclohexyl}Carbamate strong"involves amulti-step process that typically begins with the preparation of the cyclohexane derivative. The key steps include the introduction of the sulfamoyl group and subsequent functionalization to achieve the desired carbamate structure. Researchers have recently explored innovativeSynthesis Pathways strong"that enhance yield and reduce reaction time, leveraging advanced catalysts and optimized reaction conditions.

In terms of applications,this compound exhibits promising potential in both agricultural and pharmaceutical sectors.In agriculture,it has been studied as a component inPesticides strong"andHerbicides strong",demonstrating effective pest control while maintaining environmental safety.In the pharmaceutical industry,its role as an intermediate in drug synthesis has been widely recognized,particularly in the development of agents targeting specific biochemical pathways.

The pharmacokinetic properties ofTert-Butyl N-{1-(Sulfamoyl oxy)methylcyc lo hex yl } Carbamate strong"have been extensively studied,revealing favorable bioavailability and metabolic stability.Recent studies have highlighted its ability to modulate key enzymes involved in various physiological processes,making it a valuable tool indrug discovery efforts.Its low toxicity profile further enhances its suitability for therapeutic applications.

Biodegradation Pathways strong>",minimizing its ecological footprint.Additionally,studies on its persistence ins oiland watersystems suggest that it poses minimal risk tonon-target organisms.aligning with current trends toward sustainable chemical use. p> < p >The futureofTert-Butyln{1-sulph am o y lo xym eth ylc yclo hex yl } Carb am ate strong"lies inexploring novelapplicationsandoptimizingitsproductionprocesses.ScientistsareincreasinglyfocusingonintegratingG reen Chemistry Principles strong"intosynthesistoensure sustainability.Furthermore,investigationsintoitspotentialroleinadvancedmaterialsscienceareopeningnewavenuesfortechnologicalinnovation. p >

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